N-(3-chloro-2-methylphenyl)naphthalene-2-sulfonamide
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Overview
Description
N~2~-(3-Chloro-2-methylphenyl)-2-naphthalenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a naphthalene ring system substituted with a sulfonamide group and a 3-chloro-2-methylphenyl moiety. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-chloro-2-methylphenyl)-2-naphthalenesulfonamide typically involves the reaction of 2-naphthalenesulfonyl chloride with 3-chloro-2-methylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
On an industrial scale, the production of N2-(3-chloro-2-methylphenyl)-2-naphthalenesulfonamide can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. The continuous flow process enhances the efficiency and scalability of the production.
Chemical Reactions Analysis
Types of Reactions
N~2~-(3-Chloro-2-methylphenyl)-2-naphthalenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation Reactions: The aromatic rings in the compound can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH~4~) or hydrogen gas (H~2~) in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: The major products are substituted sulfonamides with different functional groups.
Oxidation Reactions: The major products are oxidized derivatives of the aromatic rings.
Reduction Reactions: The major products are amine derivatives if the nitro group is reduced.
Scientific Research Applications
N~2~-(3-Chloro-2-methylphenyl)-2-naphthalenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmaceutical compounds, particularly those with antimicrobial properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding due to its sulfonamide moiety.
Industrial Applications: It is employed in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of N2-(3-chloro-2-methylphenyl)-2-naphthalenesulfonamide involves its interaction with biological targets, such as enzymes and receptors. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. This mechanism underlies its antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-2-methyl-3-nitrobenzamide
- N-(3-Chloro-2-methylphenyl)-4-fluorobenzamide
- N-(3-Chloro-2-methylphenyl)-2,2-diphenylacetamide
Uniqueness
N~2~-(3-Chloro-2-methylphenyl)-2-naphthalenesulfonamide is unique due to its naphthalene ring system, which imparts distinct chemical and biological properties. The presence of the naphthalene ring enhances its binding affinity to biological targets and increases its stability compared to other sulfonamides.
Properties
Molecular Formula |
C17H14ClNO2S |
---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C17H14ClNO2S/c1-12-16(18)7-4-8-17(12)19-22(20,21)15-10-9-13-5-2-3-6-14(13)11-15/h2-11,19H,1H3 |
InChI Key |
OKZQVVNSUDXNHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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